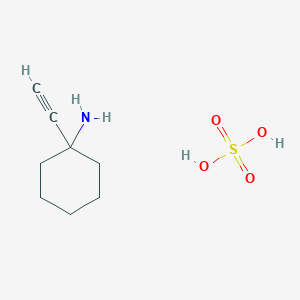
1-Ethynylcyclohexanamine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynylcyclohexanamine sulfate is an organic compound with the molecular formula C8H13N It is a derivative of cyclohexanamine, where an ethynyl group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclohexanamine sulfate can be synthesized through a multi-step process. The initial step involves the preparation of 1-ethynylcyclohexanamine by reacting cyclohexanone with ethynylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran. The resulting 1-ethynylcyclohexanamine is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 1-Ethynylcyclohexanamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group is replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1-Ethynylcyclohexanamine sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-ethynylcyclohexanamine sulfate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, resulting in various biological effects.
類似化合物との比較
1-Ethynylcyclohexylamine: A closely related compound with similar structural features but without the sulfate group.
Cyclohexanamine: The parent compound, which lacks the ethynyl group.
1-Ethynylcyclohexanol: A derivative where the amine group is replaced by a hydroxyl group.
Uniqueness: 1-Ethynylcyclohexanamine sulfate is unique due to the presence of both the ethynyl and sulfate groups, which confer distinct chemical and biological properties. The sulfate group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
1-ethynylcyclohexan-1-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.H2O4S/c1-2-8(9)6-4-3-5-7-8;1-5(2,3)4/h1H,3-7,9H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKQGXYUZPJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2366159.png)
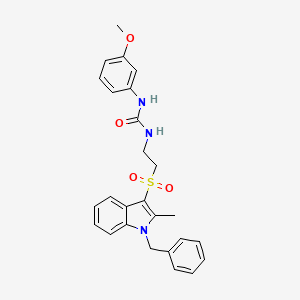
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![3-[(4-chlorophenyl)methyl]-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2366170.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)

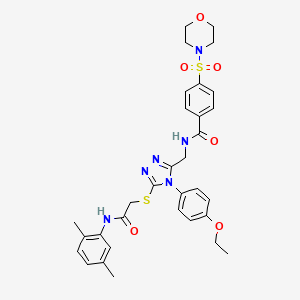
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2366176.png)
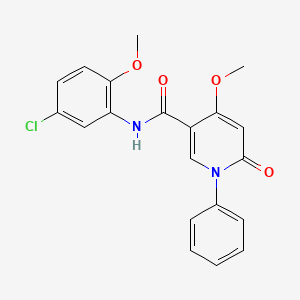

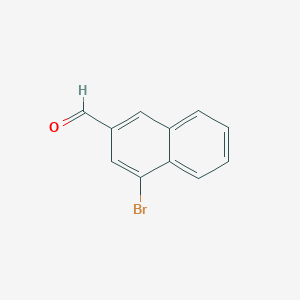
![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)
